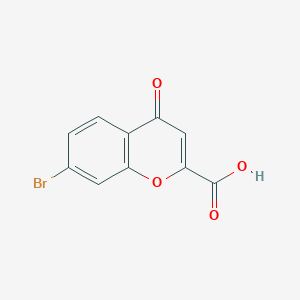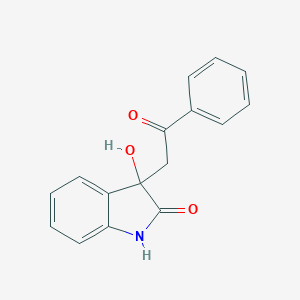![molecular formula C13H8F3NO3 B183232 Acide 2-[3-(trifluorométhyl)phénoxy]nicotinique CAS No. 36701-89-0](/img/structure/B183232.png)
Acide 2-[3-(trifluorométhyl)phénoxy]nicotinique
Vue d'ensemble
Description
“2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is a chemical compound with the empirical formula C13H8F3NO3 . It is a useful reagent for the preparation of difluoroalkylarenes via photocatalytic alkylation of trifluoromethylarenes with alkenes .
Molecular Structure Analysis
The molecular weight of “2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is 283.20 . The SMILES string representation isOC(=O)c1cccnc1Oc2cccc(c2)C(F)(F)F . Chemical Reactions Analysis
“2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is used as a reagent for the preparation of difluoroalkylarenes via photocatalytic alkylation of trifluoromethylarenes with alkenes .Physical And Chemical Properties Analysis
“2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is a solid substance . It is slightly soluble in DMSO and methanol . The melting point is between 156-159°C .Applications De Recherche Scientifique
Acide 2-[3-(trifluorométhyl)phénoxy]nicotinique : Une Analyse Complète
Alkylation photocatalytique en synthèse organique : Ce composé est utilisé comme réactif pour la préparation de difluoroalkylarenes via l'alkylation photocatalytique des trifluorométhylarenes avec des alcènes. Ce processus est important en synthèse organique, permettant la création de molécules complexes avec des applications potentielles en pharmacologie et en science des matériaux .
Recherche en protéomique : Il est également mentionné comme un produit spécialisé pour les applications de recherche en protéomique. La protéomique implique l'étude à grande échelle des protéines, ce qui est crucial pour comprendre les processus cellulaires et développer de nouvelles thérapies .
Chimie agricole : Bien que cela ne soit pas explicitement indiqué, des composés similaires à l'this compound sont souvent utilisés dans le développement d'herbicides et de pesticides. Sa similitude structurale avec des molécules actives connues suggère un usage potentiel dans ce domaine.
Science des matériaux : Le groupe trifluorométhyle dans sa structure indique des applications potentielles en science des matériaux, notamment dans le développement de polymères fluorés qui possèdent des propriétés uniques telles que la résistance aux solvants et aux acides.
Chimie médicinale : Étant donné sa partie acide nicotinique, il est possible que ce composé soit impliqué dans la recherche en chimie médicinale, notamment dans la synthèse de candidats médicaments ciblant les récepteurs nicotiniques.
Science de l'environnement : Les composés à noyaux aromatiques fluorés sont souvent étudiés pour leur persistance et leur impact sur l'environnement. Ce composé pourrait être utilisé dans la recherche liée à la surveillance environnementale et aux études de dégradation.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGOFGSXWAVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957940 | |
| Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36701-89-0 | |
| Record name | 2-[3-(Trifluoromethyl)phenoxy]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36701-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(3-(trifluoromethyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid in environmental science?
A1: 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid (AE-B) is a key metabolite of the pesticide diflufenican. [, ] Understanding its formation and persistence is crucial for assessing the environmental impact of diflufenican use, particularly in urban environments like gravel paths where its degradation can be slow. []
Q2: How is 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid quantified in environmental samples?
A2: A study demonstrated a method for quantifying 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid using Ultra Performance Liquid Chromatography (UPLC). [] This method utilized a mobile phase of acetonitrile and a water solution containing acetic acid (0.1%, 50:50, by volume) with an ACQUITY UPLC™ BEH C18 column (50.0 mm × 2.1 mm i.d., 1.7 μm) and detection at a wavelength of 280 nm. [] This method exhibited good linearity for concentrations ranging from 1.0 to 100.2 mg/L. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)

![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)
![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)


![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)




